N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide
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Overview
Description
N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide is a chemical compound with the molecular formula C9H17NO3S and a molecular weight of 219.3 g/mol . This compound features a cyclopropane ring, an oxirane (epoxide) group, and a sulfonamide functional group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide typically involves multiple steps. One common synthetic route includes the reaction of tert-butylamine with cyclopropane-1-sulfonyl chloride to form N-tert-butylcyclopropane-1-sulfonamide. This intermediate is then reacted with an epoxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), to introduce the oxirane ring .
Chemical Reactions Analysis
N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols or other oxidized products.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The oxirane ring is highly reactive and can undergo nucleophilic substitution reactions, forming a variety of products depending on the nucleophile used.
Common reagents for these reactions include m-CPBA for epoxidation, lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles like amines or alcohols for substitution reactions .
Scientific Research Applications
N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide involves its reactive functional groups. The oxirane ring can interact with nucleophiles, leading to ring-opening reactions that modify biological molecules. The sulfonamide group can form hydrogen bonds and interact with various molecular targets, influencing biological pathways .
Comparison with Similar Compounds
Similar compounds to N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide include:
N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
N-tert-butyl-1-(oxiran-2-yl)cyclopentane-1-sulfonamide: Similar structure but with a cyclopentane ring.
Properties
IUPAC Name |
N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S/c1-8(2,3)10-14(11,12)9(4-5-9)7-6-13-7/h7,10H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGQDUQVZPMXEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1(CC1)C2CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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